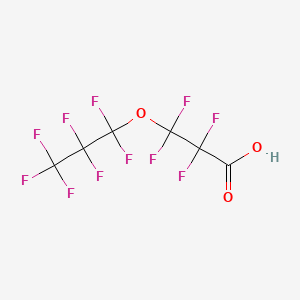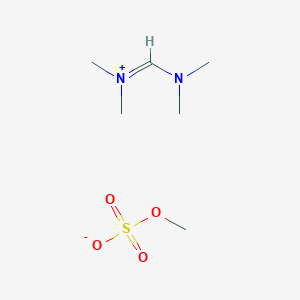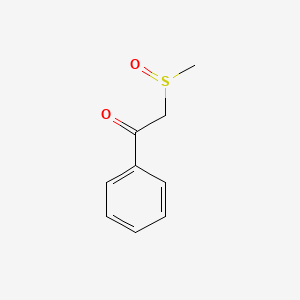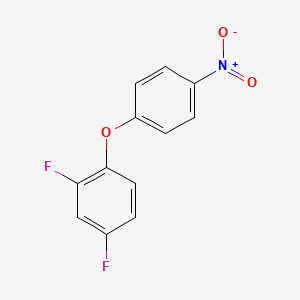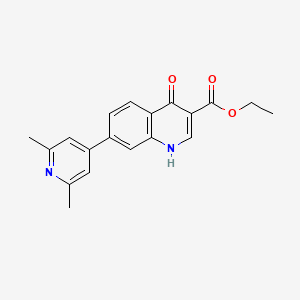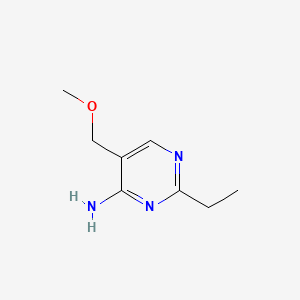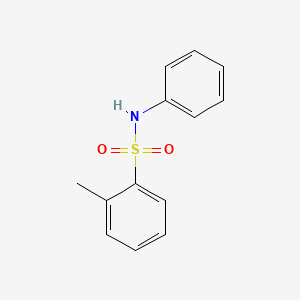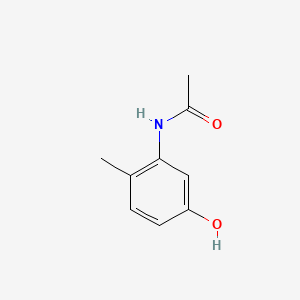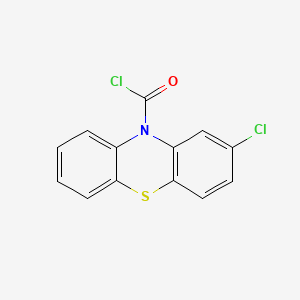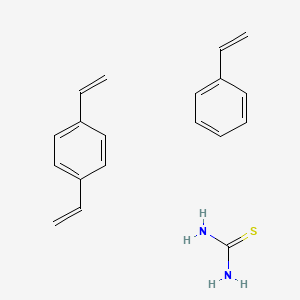
1,4-Bis(ethenyl)benzene;styrene;thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(ethenyl)benzene;styrene;thiourea, is a complex compound formed by the reaction of thiourea with a chloromethylated divinylbenzene-styrene polymer. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves the chloromethylation of high cross-linked polystyrene-divinylbenzene (PS-DVB) using methylal, trioxymethylene, and thionyl chloride as reactants. The chloromethylated polystyrene-divinylbenzene (Cl-PS-DVB) is then reacted with thiourea to form the desired product .
Industrial Production Methods
In industrial settings, the chloromethylation process is optimized using catalysts such as FeCl3 at a temperature of 45°C. This method is considered environmentally friendly due to the use of low-toxic reactants and has a low production cost, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(ethenyl)benzene;styrene;thiourea, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the replacement of functional groups.
Applications De Recherche Scientifique
1,4-Bis(ethenyl)benzene;styrene;thiourea, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and in the synthesis of various chemical compounds.
Biology: Employed in the immobilization, separation, and purification of biomacromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of ion-exchange resins, chelating resins, and macroporous adsorption resins.
Mécanisme D'action
The mechanism of action of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves its interaction with molecular targets and pathways. The compound can form complexes with various metal ions, which can then participate in catalytic reactions. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylated polystyrene-divinylbenzene: Used as an intermediate in the synthesis of various polymer microspheres.
Thiourea-functionalized styrene-divinylbenzene copolymers: Used in the synthesis of nano-composites and as catalysts.
Uniqueness
1,4-Bis(ethenyl)benzene;styrene;thiourea, is unique due to its combination of properties from both thiourea and chloromethylated divinylbenzene-styrene polymer. This combination allows it to be used in a wide range of applications, from catalysis to drug delivery systems, making it a versatile compound in scientific research and industry.
Propriétés
Numéro CAS |
71010-99-6 |
|---|---|
Formule moléculaire |
C19H22N2S |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1,4-bis(ethenyl)benzene;styrene;thiourea |
InChI |
InChI=1S/C10H10.C8H8.CH4N2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;2-1(3)4/h3-8H,1-2H2;2-7H,1H2;(H4,2,3,4) |
Clé InChI |
NMSGKZZZQSILKP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |
SMILES canonique |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-4-ylmethyl)amino]butan-1-ol](/img/structure/B1622780.png)
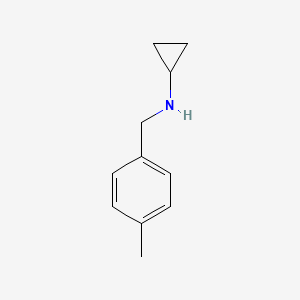
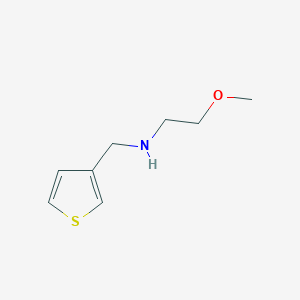
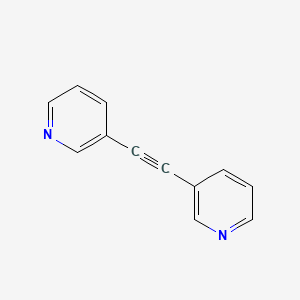
![2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1622784.png)
